

Determining Sisomicin Susceptibility Using the Broth Microdilution Method: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Sisomicin	
Cat. No.:	B15622737	Get Quote

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Application Notes

The broth microdilution method is a cornerstone of in vitro antimicrobial susceptibility testing, providing quantitative data in the form of a Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This document provides a detailed protocol for determining the MIC of **sisomicin**, an aminoglycoside antibiotic, using the broth microdilution method.

Important Note on Interpretive Criteria: As of December 2025, current Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines do not provide specific MIC breakpoints for **sisomicin**. These breakpoints are necessary to categorize an isolate as susceptible, intermediate, or resistant for clinical purposes.[3][4] Similarly, established quality control (QC) MIC ranges for **sisomicin** against standard ATCC® reference strains are not listed in the latest CLSI M100 or EUCAST QC documents.

Therefore, the following protocols are intended for research, scientific, and drug development purposes. For clinical applications, it is imperative to use antimicrobial agents with established interpretive criteria from recognized standards development organizations. When no official



breakpoints are available, researchers may need to establish internal, provisional QC ranges and rely on pharmacokinetic/pharmacodynamic (PK/PD) data and microbiological distributions to interpret MICs.

Experimental Protocols Preparation of Materials

1.1. Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing rapidly growing aerobic bacteria.[5] For fastidious organisms, supplementation may be necessary as per CLSI or EUCAST guidelines.

1.2. Sisomicin Stock Solution:

- Obtain **sisomicin** powder of known potency (μg/mg).
- Prepare a stock solution, typically at 1000 mg/L or higher, in a suitable sterile solvent as recommended by the manufacturer. Water is often the solvent for aminoglycosides.
- The stock solution can be filter-sterilized using a 0.22 μm filter, ensuring the antibiotic does not bind to the filter material.
- 1.3. Quality Control (QC) Strains: Standard ATCC® strains should be used to monitor the accuracy and precision of the test. Recommended strains for general aminoglycoside testing include:
- Escherichia coli ATCC® 25922™
- Pseudomonas aeruginosa ATCC® 27853™
- Staphylococcus aureus ATCC® 29213™

QC strains should be obtained from a reputable supplier like ATCC and maintained according to established laboratory protocols to prevent contamination or genetic drift.[6]

Broth Microdilution Procedure

The following protocol is based on the general guidelines provided by CLSI and EUCAST for broth microdilution testing.



2.1. Inoculum Preparation:

- From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration in the microdilution wells of approximately 5 x 10⁵ CFU/mL. A common dilution is 1:150 to get to ~1 x 10⁶ CFU/mL, which is then further diluted 1:2 during inoculation.

2.2. Preparation of Microdilution Plates:

- Using a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells.
- Add 100 μL of the 2x final concentration of **sisomicin** to the wells in the first column.
- Perform serial two-fold dilutions by transferring 100 μL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 μL from the last column of dilutions. This will result in 100 μL of varying sisomicin concentrations in each well.

2.3. Inoculation and Incubation:

- Add 100 μL of the standardized bacterial inoculum to each well, bringing the final volume to 200 μL. This step dilutes the **sisomicin** concentration by half to the final desired test concentrations.
- Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
- Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.

2.4. Reading and Interpreting Results:



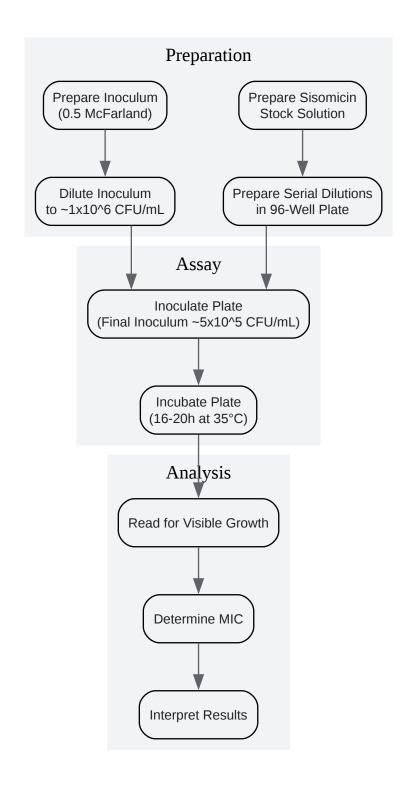
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- After incubation, examine the plates for visible bacterial growth (turbidity or a cell pellet at the bottom of the well).
- The MIC is the lowest concentration of **sisomicin** that completely inhibits visible growth.
- The growth control well should show distinct turbidity, and the sterility control well should remain clear.

The experimental workflow is illustrated in the diagram below.





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Broth Microdilution Experimental Workflow

Data Presentation



Quality Control

In the absence of official CLSI or EUCAST QC ranges for **sisomicin**, a laboratory should establish its own internal ranges. This typically involves testing the QC strains over 20-30 consecutive days to establish a mean MIC and a range that encompasses at least 95% of the results. The following table illustrates the expected format for such data.

Quality Control Strain	Antimicrobial Agent	Expected MIC Range (μg/mL)
Escherichia coli ATCC® 25922™	Sisomicin	Not Currently Available
Pseudomonas aeruginosa ATCC® 27853™	Sisomicin	Not Currently Available
Staphylococcus aureus ATCC® 29213™	Sisomicin	Not Currently Available

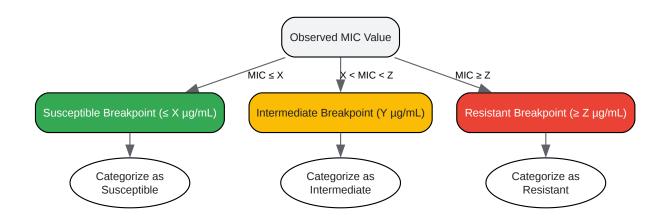
MIC Breakpoints for Interpretation

Clinical breakpoints are essential for classifying isolates. Without established breakpoints for **sisomicin**, interpretation is limited. For research purposes, MIC50 and MIC90 values (the MICs that inhibit 50% and 90% of isolates, respectively) are often reported. The table below shows where interpretive criteria would typically be presented.

Organism	Sisomicin MIC (μg/mL)
Susceptible (S)	
Enterobacteriaceae	Not Currently Available
Pseudomonas aeruginosa	Not Currently Available
Staphylococcus aureus	Not Currently Available

The logical relationship for interpreting MIC results against breakpoints is shown below.





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MIC Interpretation Logic

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